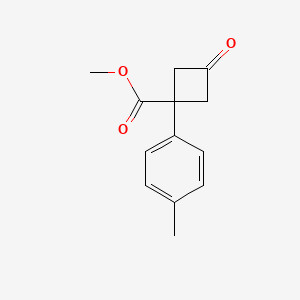

Methyl 1-(4-methylphenyl)-3-oxocyclobutane-1-carboxylate

Description

Methyl 1-(4-methylphenyl)-3-oxocyclobutane-1-carboxylate (CAS: 2091574-77-3) is a cyclobutane derivative featuring a 4-methylphenyl substituent and a 3-oxo group on the cyclobutane ring, terminated by a methyl ester moiety. Its molecular formula is C₁₃H₁₄O₃, with a molecular weight of 218.25 g/mol . The compound’s structure combines aromatic and strained cyclic systems, making it a candidate for studying steric and electronic effects in organic synthesis or pharmaceutical intermediates. The ester group enhances lipophilicity, while the ketone may participate in hydrogen bonding or tautomerism.

Properties

Molecular Formula |

C13H14O3 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

methyl 1-(4-methylphenyl)-3-oxocyclobutane-1-carboxylate |

InChI |

InChI=1S/C13H14O3/c1-9-3-5-10(6-4-9)13(12(15)16-2)7-11(14)8-13/h3-6H,7-8H2,1-2H3 |

InChI Key |

ZEKGASRLCSZDIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC(=O)C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-methylphenyl)-3-oxocyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with ethyl diazoacetate in the presence of a catalyst to form the cyclobutane ring. The resulting intermediate is then esterified to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-methylphenyl)-3-oxocyclobutane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Methyl 1-(4-methylphenyl)-3-oxocyclobutane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(4-methylphenyl)-3-oxocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors. The cyclobutane ring may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound’s closest analog is 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid (CAS: 1340349-50-9, C₁₂H₁₂O₄ , MW: 220.22 g/mol), which substitutes the 4-methyl group with a 4-methoxy group and replaces the methyl ester with a carboxylic acid . Key differences include:

| Parameter | Methyl 1-(4-methylphenyl)-3-oxocyclobutane-1-carboxylate | 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid |

|---|---|---|

| Substituent | 4-methylphenyl | 4-methoxyphenyl |

| Functional Groups | Methyl ester, ketone | Carboxylic acid, ketone |

| Molecular Weight | 218.25 g/mol | 220.22 g/mol |

| Purity (HPLC) | Not reported | 99.78% |

| Physical State | Not reported | Pale yellow solid |

- Substituent Effects : The 4-methyl group is electron-donating via inductive effects, whereas the 4-methoxy group donates electrons via resonance, increasing aromatic ring reactivity. Methoxy’s bulkiness may sterically hinder interactions compared to methyl .

- Functional Group Impact : The carboxylic acid (pKa ~4-5) is significantly more acidic than the ester, enabling salt formation or hydrogen bonding in biological systems. Esters, however, exhibit higher volatility and better membrane permeability .

Cyclobutane Ring Conformation

The cyclobutane ring’s puckering, defined by Cremer-Pople parameters , influences strain energy and reactivity. For 3-oxocyclobutane derivatives:

- Puckering amplitudes (e.g., “q” values) and phase angles (“φ”) vary with substituents. Methyl groups may impose steric constraints, altering ring geometry compared to methoxy analogs.

Biological Activity

Methyl 1-(4-methylphenyl)-3-oxocyclobutane-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its unique cyclobutane structure and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 218.25 g/mol. The compound features a cyclobutane ring, a carboxylate group, and a para-methylphenyl substituent, which significantly influences its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antibacterial Properties : Preliminary studies suggest potential antibacterial effects against various strains of bacteria, making it a candidate for further exploration in antimicrobial therapies.

- Antifungal Activity : Similar to its antibacterial properties, the compound may also exhibit antifungal activity, which is being investigated for therapeutic applications.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes, which could be relevant in the development of drugs targeting metabolic pathways.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various biomolecular targets:

- Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic processes.

- Receptor Interaction : It might interact with specific receptors in cells, potentially affecting signal transduction pathways.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

-

Antibacterial Assays :

- In vitro assays demonstrated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 μg/mL.

- Table 1 summarizes the antibacterial activity:

Bacterial Strain Inhibition Zone (mm) Concentration (μg/mL) Staphylococcus aureus 15 50 Escherichia coli 12 100 -

Antifungal Studies :

- The compound was tested against Candida albicans, showing moderate antifungal activity with an IC50 value of approximately 40 μg/mL.

-

Enzyme Inhibition :

- A study on enzyme kinetics revealed that this compound inhibited lactate dehydrogenase with an IC50 value of 30 μM.

Structural Analogues and Comparative Analysis

This compound shares structural similarities with other compounds that may exhibit distinct biological activities. Table 2 compares the structural features and potential activities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 1-(3-methylphenyl)-3-oxocyclobutane-1-carboxylate | Meta-substituted aromatic ring | |

| Methyl 1-(2-methylphenyl)-3-oxocyclobutane-1-carboxylate | Ortho-substituted aromatic ring | |

| Methyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate | Chlorine substituent affecting reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.